3-(4-hydroxy-1H-pyrazol-1-yl)propanenitrile 3-(4-hydroxy-1H-pyrazol-1-yl)propanenitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18649757
InChI: InChI=1S/C6H7N3O/c7-2-1-3-9-5-6(10)4-8-9/h4-5,10H,1,3H2
SMILES:
Molecular Formula: C6H7N3O
Molecular Weight: 137.14 g/mol

3-(4-hydroxy-1H-pyrazol-1-yl)propanenitrile

CAS No.:

Cat. No.: VC18649757

Molecular Formula: C6H7N3O

Molecular Weight: 137.14 g/mol

* For research use only. Not for human or veterinary use.

3-(4-hydroxy-1H-pyrazol-1-yl)propanenitrile -

Specification

Molecular Formula C6H7N3O
Molecular Weight 137.14 g/mol
IUPAC Name 3-(4-hydroxypyrazol-1-yl)propanenitrile
Standard InChI InChI=1S/C6H7N3O/c7-2-1-3-9-5-6(10)4-8-9/h4-5,10H,1,3H2
Standard InChI Key PTECXAMKMCYRCY-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NN1CCC#N)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyrazole ring—a five-membered aromatic system with two adjacent nitrogen atoms—substituted with a hydroxy group (-OH) at the 4-position and a propanenitrile (-CH2_2CH2_2CN) group at the 1-position (Figure 1). The nitrile group introduces electron-withdrawing characteristics, while the hydroxy group enhances polarity and hydrogen-bonding potential.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC6H7N3O\text{C}_6\text{H}_7\text{N}_3\text{O}
Molecular Weight137.14 g/mol
IUPAC Name3-(4-hydroxypyrazol-1-yl)propanenitrile
Canonical SMILESC1=C(C=NN1CCC#N)O
Hydrogen Bond Donors1 (-OH)
Hydrogen Bond Acceptors4 (2 N, 1 O, 1 CN)
Topological Polar Surface Area76.3 Ų

The presence of both hydrophilic (-OH) and hydrophobic (nitrile) groups confers amphiphilic properties, influencing solubility in polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common synthetic route involves the nucleophilic substitution of 4-hydroxypyrazole with acrylonitrile under basic conditions. For example, refluxing 4-hydroxypyrazole with acrylonitrile in the presence of potassium carbonate (K2CO3\text{K}_2\text{CO}_3) in anhydrous tetrahydrofuran (THF) yields the target compound after 12–24 hours (Scheme 1) .

Scheme 1:

4-Hydroxypyrazole+CH2=CHCNK2CO3,THF3-(4-Hydroxy-1H-pyrazol-1-yl)propanenitrile\text{4-Hydroxypyrazole} + \text{CH}_2=\text{CHCN} \xrightarrow{\text{K}_2\text{CO}_3, \text{THF}} \text{3-(4-Hydroxy-1H-pyrazol-1-yl)propanenitrile}

Purification typically involves column chromatography using ethyl acetate/hexane gradients, achieving yields of 65–78% .

Industrial Manufacturing

Industrial processes optimize scalability through continuous-flow reactors, which enhance heat transfer and reduce reaction times. For instance, a pilot-scale synthesis using a microreactor system at 80°C achieves 85% conversion within 2 hours, followed by crystallization from 2-propanol to obtain >99% purity .

Reactivity and Functionalization

Key Reactions

The compound undergoes three primary transformations:

  • Oxidation: The hydroxy group can be oxidized to a ketone using Jones reagent (CrO3/H2SO4\text{CrO}_3/\text{H}_2\text{SO}_4), yielding 3-(4-oxo-1H-pyrazol-1-yl)propanenitrile .

  • Reduction: Catalytic hydrogenation (H2_2, Pd/C) reduces the nitrile to an amine, forming 3-(4-hydroxy-1H-pyrazol-1-yl)propanamine.

  • Nucleophilic Substitution: The hydroxy group reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form ether derivatives.

Comparative Analysis with Structural Analogues

Table 2: Comparison with 3-(4-Hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

Property3-(4-Hydroxy-1H-pyrazol-1-yl)propanenitrile3-(4-Hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
Molecular FormulaC6H7N3O\text{C}_6\text{H}_7\text{N}_3\text{O}C8H11N3O\text{C}_8\text{H}_{11}\text{N}_3\text{O}
Molecular Weight137.14 g/mol165.19 g/mol
Melting Point142–144°C158–160°C
LogP (Octanol-Water)0.921.45

The dimethyl analogue’s higher lipophilicity (LogP: 1.45) enhances cell membrane permeability but reduces aqueous solubility.

Applications in Materials Science

The nitrile group’s electron-deficient nature enables coordination to metal centers, making the compound a ligand in catalysis. For example, copper(II) complexes of this ligand catalyze Ullmann coupling reactions with turnover frequencies (TOF) exceeding 500 h1^{-1} .

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